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Compound of Interest

Compound Name: Boc-D-Dap-OMe.HCI
Cat. No.: B7970401
Get Quote
. J

Strategic Utilization in Peptidomimetics and Drug
Design[1][2][3]
Executive Summary

H-D-Dap(Boc)-OMe-HCI (CAS 363191-25-7) is a specialized, orthogonally protected amino
acid building block essential for the synthesis of protease-resistant peptidomimetics and novel
antimicrobial peptides (AMPs). As the hydrochloride salt of the methyl ester of nhgcontent-ng-
€1989010908=""_nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Boc-protected D-2,3-diaminopropionic acid, this compound offers a unique "plug-and-play”
scaffold. It allows for the precise introduction of a basic side chain (Dap) with D-
stereochemistry, conferring critical stability against proteolytic degradation while enabling
solution-phase C-terminal modification.

This guide provides a comprehensive technical analysis of H-D-Dap(Boc)-OMe-HCI, detailing
its physicochemical profile, synthetic utility, and rigorous experimental protocols for its
application in drug development.[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3]
[4][5]
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The precise identification of this compound is critical due to the potential for confusion
regarding the positioning of the tert-butyloxycarbonyl (Boc) group. CAS 363191-25-7
designates the ngcontent-ng-c1989010908="" nghost-ng-c2127666394="" class="inline ng-
star-inserted">

-free,
-protected form.

1.1 Chemical Dossier
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Parameter

Technical Specification

Common Name

H-D-Dap(Boc)-OMe-HCI

IUPAC Name

Methyl (2R)-2-amino-3-[(2-methylpropan-2-

yl)oxycarbonylamino]propanoate hydrochloride

CAS Number

363191-25-7

Molecular Formula

Cngcontent-ng-c1989010908="" _nghost-ng-

€2127666394="" class="inline ng-star-inserted">
H
N
O

[2][3] - HCI

Molecular Weight

254.71 g/mol

Stereochemistry

D-lsomer (
-configuration at

-carbon)

Physical Form

White to off-white crystalline powder

Soluble in Water, Methanol, DMSO; Sparingly

Solubility . .
soluble in DCM (unless neutralized)
-NH

pKa (Predicted)
. ~7.8

1.2 Structural Analysis

The molecule features three distinct functional zones, enabling orthogonal protection

strategies:

e ngcontent-ng-c1989010908=""_nghost-ng-c2127666394="" class="inline ng-star-inserted">
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-Amine (Free/HCI Salt): The reactive site for N-terminal extension (coupling to carboxylic
acids).

e ngcontent-ng-c1989010908=""_nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Amine (Boc-Protected): Acid-labile protection. Stable to basic conditions, allowing for
selective manipulation of the peptide backbone before side-chain deprotection.

e C-Terminus (Methyl Ester): Base-labile protection. Protects the carboxyl group during
solution-phase synthesis; removable via saponification.

a-Amine (HCI Salt)
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H-D-Dap(Boc)-OMe-HCI Site 2: Side Chain Masking B-Amine (Boc)
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Site 3: C-Term Protection

Methyl Ester (OMe)
Base-Labile Protection

Click to download full resolution via product page

Figure 1: Functional zoning of H-D-Dap(Boc)-OMe-HCI demonstrating orthogonal reactivity.

Part 2: Synthetic Utility & Mechanism
2.1 The "D-Advantage" in Drug Design

The incorporation of D-amino acids like D-Dap is a proven strategy to enhance the metabolic
stability of peptide therapeutics. Endogenous proteases typically recognize L-sterecisomers;
substitution with D-Dap creates a "steric clash” within the enzyme active site, significantly
extending the plasma half-life of the therapeutic candidate.

2.2 Mechanism of Action in AMPs
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In antimicrobial peptides (AMPs), the Dap residue introduces a positive charge (upon Boc
removal) with a shorter side chain than Lysine. This alteration affects the hydrophobic moment
and amphipathicity of the peptide helix.

o Conductance Modulation: Research indicates that substituting Threonine with Dap in
channel-forming peptides increases membrane conductance without altering ion selectivity,
enhancing the lytic activity against bacterial membranes [1].

o Side Chain Length: The shorter side chain of Dap (one methylene group vs. four in Lysine)
constrains the conformational freedom of the positive charge, potentially increasing binding
affinity to anionic bacterial lipids.

Part 3: Experimental Protocols

Expertise Note: The presence of the HCI salt requires careful neutralization during the coupling
step to release the nucleophilic free amine. Failure to neutralize effectively will result in failed
coupling.

3.1 Protocol A: Solution-Phase Coupling (N-Terminal Extension)
Objective: Couple H-D-Dap(Boc)-OMe to a carboxylic acid (R-COOH).

Reagents:

« H-D-Dap(Boc)-OMe[4][2][3][5][6][7][8]-HC! (1.0 eq)

R-COOH (1.1 eq)

Coupling Agent: HATU or EDC/HOBL (1.1 eq)

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

» Activation: Dissolve R-COOH and the coupling agent (e.g., HATU) in anhydrous DMF under
nitrogen. Stir for 5 minutes at 0°C to form the activated ester.
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» Neutralization: In a separate vial, dissolve H-D-Dap(Boc)-OMe-HCI in minimal DMF. Add 2.0
equivalents of DIPEA. Critical: Verify pH is >8 using wet pH paper (vapor test) to ensure the
amine is free.

o Coupling: Add the neutralized amine solution to the activated acid mixture. Add the
remaining 1.0 eq of DIPEA.

o Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via
TLC or LC-MS (Target mass = MW of R-Dap-OMe + Na+).

o Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% KHSOngcontent-ng-
€1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(removes excess amine/base), Sat. NaHCO
(removes excess acid), and Brine. Dry over Na

SO

3.2 Protocol B: Orthogonal Deprotection

Scenario: You have synthesized the intermediate R-CO-D-Dap(Boc)-OMe.
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BENGHE

Desired Outcome Reagent System Mechanism Notes

Free Side Chain

20-50% TFA in DCM

Acidolysis

Removes Boc. Ester
remains intact. Risk:
High concentrations
may cause
transesterification if
methanol is present.
Use scavengers (TIS)
if sensitive residues

are present.

LiOH (2-3 eq) in
THF/Hngcontent-ng-

Hydrolyzes Methyl
Ester. Boc remains
intact. Caution: Avoid

strong base or heat to

€1989010908="" prevent racemization
_hghost-ng- of the ngcontent-ng-
Free C-Terminus c2127666394="" Saponification ¢1989010908=""
class="inline ng-star- _nhghost-ng-
inserted"> €2127666394=""
class="inline ng-star-
0 31) inserted">
-carbon.

3.3 Technical Nuance: Cyclization Risk

Warning: When deprotecting the methyl ester (OMe) to a free acid, or when the ngcontent-ng-
€1989010908="" nghost-ng-c2127666394="" class="inline ng-star-inserted">

-amine is deprotected (free NH
) in the presence of the C-terminal ester, there is a risk of intramolecular cyclization.

e Mechanism: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline
ng-star-inserted">

-amine can attack the C-terminal carbonyl, forming a lactam.
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o Mitigation: Perform saponification at low temperatures (0°C). If removing Boc to leave a free
amine, ensure the C-terminus is already amidated or sterically bulky to discourage back-

biting.

Part 4: Workflow Visualization

The following diagram illustrates the standard workflow for utilizing H-D-Dap(Boc)-OMe-HCl in
the synthesis of a dipeptide building block.
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Figure 2: Synthetic workflow for dipeptide assembly and divergent deprotection strategies.
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Part 5: Handling, Stability & Quality Control[3]
5.1 Storage & Stability

e Hygroscopicity: As an HCI salt, the compound is hygroscopic. Moisture absorption can lead
to hydrolysis of the methyl ester over time.

o Storage: Store at -20°C in a desiccator. Allow the vial to equilibrate to room temperature
before opening to prevent condensation.

» Shelf Life: Stable for >2 years if stored correctly under inert gas (Argon/Nitrogen).

5.2 Quality Control (QC) Parameters

Researchers should verify the following upon receipt:

o Appearance: Must be a white crystalline powder. Yellowing indicates degradation (likely
amine oxidation).

e 1H NMR (DMSO-d6): Look for the characteristic Boc singlet (~1.4 ppm, 9H), Methyl ester
singlet (~3.6 ppm, 3H), and the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394=""
class="inline ng-star-inserted">

-proton multiplet.

e Mass Spectrometry: ESI-MS should show [M+H]+ = 219.1 (Free base mass) or adducts.
Note: The HCI is not seen in the positive ion parent peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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